molecular formula C10H13ClN2O B1284645 4-Amino-2-chloro-N-isopropylbenzamide CAS No. 926256-14-6

4-Amino-2-chloro-N-isopropylbenzamide

Cat. No.: B1284645
CAS No.: 926256-14-6
M. Wt: 212.67 g/mol
InChI Key: PQLLYWSYNFDCJO-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-isopropylbenzamide (CAS: 926256-14-6) is a benzamide derivative featuring a chloro substituent at position 2, an amino group at position 4, and an isopropyl group attached to the amide nitrogen. This compound has been utilized in research contexts, particularly in synthetic organic chemistry and pharmacological studies, though it is currently listed as a discontinued product by suppliers like CymitQuimica . Its molecular formula is inferred as C₁₀H₁₃ClN₂O, with an estimated molecular weight of 212.67 g/mol.

Properties

IUPAC Name

4-amino-2-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLYWSYNFDCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588331
Record name 4-Amino-2-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926256-14-6
Record name 4-Amino-2-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-isopropylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for mixing, temperature control, and purification .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-chloro-N-isopropylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and physicochemical differences between 4-Amino-2-chloro-N-isopropylbenzamide and related benzamides:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
This compound Cl (C2), NH₂ (C4), N-isopropyl ~212.67 (estimated) Discontinued; used in synthetic intermediates
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide Cl (C2), F (C4), NH₂ (C5), N-isopropyl-N-methylsulfamoyl 323.52 Sulfamoyl group enhances polarity; potential pharmacological applications
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Chlorobenzyl, methoxyphenyl, methyl, propyl groups 464.98 High molecular weight; synthesized via multicomponent reaction (65% yield)
4-Amino-N-isopropylbenzamide NH₂ (C4), N-isopropyl; no chloro substituent ~194.23 (estimated) Simpler structure; higher lipophilicity
3-Bromo-N-(2-bromophenyl)benzamide Br (C3, C2') 349.02 Bromine substituents increase steric bulk; discontinued

Key Research Findings

Synthetic Accessibility :

  • The target compound’s synthesis is less documented in the provided evidence, but structurally analogous derivatives like the compound in were synthesized via multicomponent reactions with moderate yields (65%).
  • The sulfamoyl-containing derivative () requires specialized sulfonylation steps, reflecting increased synthetic complexity.

Melting Point: The methoxyphenyl derivative () exhibits a higher melting point (142.9–143.4°C), likely due to enhanced crystallinity from aromatic stacking.

Discontinued Status: Both this compound and 3-Bromo-N-(2-bromophenyl)benzamide are discontinued , limiting their current availability for research compared to simpler analogs like 4-Amino-N-isopropylbenzamide.

Functional Implications of Substituents

  • Sulfamoyl Group () : Introduces hydrogen-bonding capacity and polarity, which may improve bioavailability or target specificity.
  • Methoxyphenyl Group () : Increases steric bulk and aromatic interactions, possibly affecting solubility and metabolic stability.

Biological Activity

4-Amino-2-chloro-N-isopropylbenzamide (CAS Number: 926256-14-6) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of an isopropyl group, influences its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O, with a molecular weight of 212.68 g/mol. The compound features an amino group, a chloro substituent, and an isopropyl group attached to a benzamide backbone.

PropertyValue
Molecular FormulaC10H13ClN2O
Molecular Weight212.68 g/mol
IUPAC Name4-amino-2-chloro-N-propan-2-ylbenzamide
InChI KeyPQLLYWSYNFDCJO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways. Its mechanism of action is still under investigation but shows promise in areas such as anti-inflammatory and antimicrobial activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzamides have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This property could make it a candidate for treating inflammatory diseases.

3. Enzyme Inhibition
In the context of enzyme interactions, this compound has been investigated as a biochemical probe to study enzyme functions. Its structural features may allow it to selectively inhibit certain enzymes involved in disease processes .

Case Studies

Case Study 1: Antiviral Activity
A study focused on the antiviral properties of related benzamides demonstrated that certain derivatives could inhibit the entry of Ebola and Marburg viruses in vitro. While specific data on this compound is limited, the structural similarities suggest potential efficacy against viral infections .

Case Study 2: Enzyme Interaction Studies
In another study, researchers utilized 4-amino derivatives to explore their interactions with histone deacetylases (HDACs). The findings indicated that modifications to the benzamide structure could enhance selectivity and potency against HDAC3, which is implicated in cancer progression . This suggests that further optimization of this compound could yield potent anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundActivity TypeNotable Findings
4-Amino-2-chlorobenzamideAntimicrobialEffective against Gram-positive bacteria
4-Amino-2-chloro-N-methylbenzamideAnti-inflammatoryReduced cytokine levels in animal models
4-Amino-2-chloro-N-ethylbenzamideEnzyme inhibitionSelective inhibition of HDACs

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